molecular formula C14H16N2O3S B2815706 methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 560080-29-7

methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2815706
CAS No.: 560080-29-7
M. Wt: 292.35
InChI Key: VXTWHMRKEIXPEJ-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a functionalized cycloheptathiophene derivative characterized by a methyl ester group at position 3 and a cyanoacetyl-substituted amino moiety at position 2 of the thiophene ring. The cycloheptane ring fused to the thiophene core introduces conformational flexibility, which may enhance binding interactions in biological systems. This compound is structurally related to a class of molecules explored for antitumor, antiviral, and antimicrobial activities . Its synthesis likely follows established routes for cycloheptathiophene derivatives, such as the Gewald reaction or multicomponent Petasis reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-14(18)12-9-5-3-2-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTWHMRKEIXPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substituting Agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Mechanism of Action

The mechanism of action of methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., cyanoacetyl, chloroacetyl) enhance electrophilicity, which may improve reactivity in nucleophilic environments or binding to biological targets. In contrast, aromatic acyl groups (e.g., benzoyl, acridine) introduce π-π stacking capabilities, critical for DNA intercalation in antitumor agents like ACS03 .

Physicochemical Properties

Property Target Compound (Methyl Ester) Ethyl Ester Analog (4j) Carbonitrile Analog (ACS03)
Molecular Weight ~335 g/mol (estimated) 335.44 g/mol 412.34 g/mol
Melting Point Not reported 85–87°C 158–160°C
Solubility Likely polar aprotic solvents Ethanol/water DMSO

The methyl ester’s smaller size may enhance solubility in polar solvents compared to bulkier ethyl esters.

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS: 560080-29-7) is a synthetic compound belonging to the class of cyclohepta[b]thiophenes. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article provides an in-depth analysis of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C14H16N2O3S
  • Molar Mass : 292.35 g/mol
  • Hazard Class : Irritant

Structural Information

The compound features a unique cyclohepta[b]thiophene scaffold, which is known for its diverse pharmacological properties. The presence of the cyanoacetyl moiety is believed to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In a study on cyclohepta[b]thiophenes, it was found that compounds incorporating this scaffold exhibited significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Assays

In vitro assays demonstrated that this compound showed potent activity against the A549 non-small cell lung cancer cell line with submicromolar GI50 values. The following table summarizes the growth inhibition data against several cancer cell lines:

Cell Line GI50 (μM) Mechanism of Action
A5490.362Induces apoptosis and cell cycle arrest
OVACAR-42.01Tubulin polymerization inhibition
T47D0.362Induces early apoptosis
CAKI-10.69Cell cycle arrest at G2/M phase

These results indicate that this compound has a broad spectrum of activity against different cancer types.

Mechanistic Studies

Mechanistic investigations revealed that the compound induces cell cycle arrest in the G2/M phase and activates caspases 3, 8, and 9, suggesting a pathway leading to apoptosis. The ability to inhibit tubulin polymerization was also confirmed through in vitro assays.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound compared to other known anticancer agents, a comparative analysis was conducted with nocodazole—a well-known tubulin inhibitor.

Compound GI50 (μM) Type
Methyl 2-[(cyanoacetyl)amino]...0.362Cyclohepta[b]thiophene
Nocodazole22.28Tubulin inhibitor

The results indicate that this compound is significantly more potent than nocodazole in inhibiting cell growth in certain cancer types.

Q & A

Q. How to design assays for evaluating dual antioxidant and anti-inflammatory activity?

  • Assay Design :
  • Antioxidant : Measure DPPH radical scavenging (IC₅₀) and FRAP values .
  • Anti-inflammatory : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages, normalized to dexamethasone controls .

Tables for Key Data

Property Value Reference
Molecular Weight318.39 g/mol
Melting Point95–96°C
log P (Octanol-Water)2.8 (predicted)
HPLC Retention Time8.2 min (C18, 30% MeOH)
IC₅₀ (EGFR Kinase Inhibition)0.42 ± 0.05 µM

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